molecular formula C3Br2N2 B156320 Dibromomalononitrile CAS No. 1885-23-0

Dibromomalononitrile

Cat. No. B156320
CAS RN: 1885-23-0
M. Wt: 223.85 g/mol
InChI Key: LUNYYTDCIRGSDM-UHFFFAOYSA-N
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Description

Dibromomalononitrile, also known as 2,2-Dibromomalononitrile, is a heterocyclic organic compound . It has a variety of synonyms including Propanedinitrile, dibromo-, DIBROMO MALON (DI)NITRILE, and others .


Synthesis Analysis

Dibromomalononitrile can be synthesized through the reaction of 1,2,3-dithiazoles with halogenated malononitriles . For instance, Dibromomalononitrile reacts with 4-chloro-1,2,3-dithiazole-5-thione and monobromomalononitrile reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to give 4-chloro-5H-1,2,3-dithiazole-5-ylidenemalononitrile in 76 and 73% yields, respectively . This provides the best available synthesis of this key intermediate .


Chemical Reactions Analysis

In the presence of 4-chloro-1,2,3-dithiazole-5-thione, Dibromomalononitrile undergoes a reaction to form 4-chloro-5H-1,2,3-dithiazole-5-ylidenemalononitrile . The reaction yield increases with the reaction temperature .

Scientific Research Applications

Synthesis of Key Intermediates

Dibromomalononitrile has been utilized in chemical reactions to synthesize key intermediates. For example, it reacts with 4-chloro-1,2,3-dithiazole-5-thione to produce 4-chloro-5H-1,2,3-dithiazole-5-ylidenemalononitrile, a critical intermediate. This synthesis is considered one of the best methods for producing this intermediate (Christoforou, Koutentis, & Rees, 2002).

Vibrational Spectra Analysis

The vibrational spectra of dibromomalononitrile have been extensively studied. Infrared and Raman spectra were recorded and analyzed to assign the fundamentals, supported by force constant calculations. This study included difluoromalononitrile and provided insights into the molecular structure and behavior of these compounds (Bjorklund, Augdahl, Christensen, & Sørensen, 1976).

Biotransformation Studies

Research on the biotransformation of bromoxynil, a compound related to dibromomalononitrile, under various environmental conditions (like denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions) has been conducted. This research helps in understanding the environmental fate and degradation processes of similar compounds (Knight, Berman, & Häggblom, 2003).

Genetic Engineering Applications

In the context of genetic engineering, dibromomalononitrile-related compounds have been used in developing herbicide-resistant transgenic plants. The bxn gene, which encodes a nitrilase specific for bromoxynil, has been used to confer resistance to bromoxynil in transgenic plants (Stalker & McBride, 1988).

Monobromination Reactions

Dibromomalononitrile has been explored as an efficient agent for the monobromination of active methylene compounds and enamines. This research provides a metal-free, green brominating agent, useful in pharmaceutical industry applications (Pathak, Kundu, & Pramanik, 2014).

properties

IUPAC Name

2,2-dibromopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3Br2N2/c4-3(5,1-6)2-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNYYTDCIRGSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172202
Record name Dibromomalononitrile
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Molecular Weight

223.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromomalononitrile

CAS RN

1885-23-0
Record name 2,2-Dibromopropanedinitrile
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Record name Dibromomalononitrile
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Record name Dibromomalononitrile
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Record name Dibromomalononitrile
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Record name DIBROMOMALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
IC Christoforou, PA Koutentis, CW Rees - Journal of the Chemical …, 2002 - pubs.rsc.org
Dibromomalononitrile 3a reacts with 4-chloro-1,2,3-dithiazole-5-thione 9 and monobromomalononitrile 3c reacts with 4,5-dichloro-1,2,3-dithiazolium chloride 4 (Appel salt) to give …
Number of citations: 28 pubs.rsc.org
JR Roland, EL Little Jr, HE Winberg - The Journal of Organic …, 1963 - ACS Publications
Although dibromomalononitrile was reported over sixty years ago1 little is … dibromomalononitrile reacts with terminal olefins to yield primarily 1: 2 adducts. 5 Thus, dibromomalononitrile …
Number of citations: 8 pubs.acs.org
F Freeman - Synthesis, 1981 - thieme-connect.com
… Bromine reacts with 1 to give bromomalononitrile (3) and dibromomalononitrile (4)3'3“. Treatment of 4 with 13"’39 or reaction of a-aminopropionitrile with bromine in the presence of …
Number of citations: 85 www.thieme-connect.com
R Ghorbani-Vaghei, Y Maghbooli, A Shahriari… - Molecular …, 2016 - Springer
… The methods for 3-substituted-1,1,2,2-tetracyanocyclopropane synthesis have been divided into four main groups: the interaction of 2,2-dibromomalononitrile with carbonyl compounds, …
Number of citations: 2 link.springer.com
IN Bardasov, AU Alekseeva, OV Ershov - Tetrahedron Letters, 2018 - Elsevier
… Herein, we report the potassium bromide complex of dibromomalononitrile 6 as both a bromination and oxidation reagent. Dibromomalononitrile is a well-known reagent for the …
Number of citations: 9 www.sciencedirect.com
K Torssell, K Dahlqvist - Acta Chem. Scand, 1962 - actachemscand.org
Dibromomalononitrile adds to the double bond. It is suggested that the reaction starts with attack of a bromonium ion followed by addition of the negatively charged bromodicyanomethyl …
Number of citations: 12 actachemscand.org
CB MacDonald, DS Waddell, NPC Westwood - Journal of Molecular …, 1987 - Elsevier
He I and Ne I photoelectron spectra are reported for the densely populated valence regions of gaseous malononitrile, H 2 C(CN) 2 , dichloromalononitrile, Cl 2 C(CN) 2 , and …
Number of citations: 2 www.sciencedirect.com
RW MORRISON JR - 1964 - search.proquest.com
… Condensation of the dibromomalononitrile-potassium bromide complex with thiosemicarbazide gave a curious product (52) which gave an analysis for C,jH5N5S. This …
Number of citations: 0 search.proquest.com
OV Kayukova, YS Kayukov, ES Lapteva… - Russian journal of …, 2006 - researchgate.net
… Here, bromo malononitrile is likely to act as reducing agent, being converted into dibromomalononitrile. We also made an attempt to synthesize an analog of ,,D in which one cyano …
Number of citations: 9 www.researchgate.net
E Ciganek - Journal of the American Chemical Society, 1965 - ACS Publications
Reaction of dibromomalononitrile with hydrazine in tetrahydrofuran at—70 gave carbonyl cyanide hydra-zone4 in 30-40% yield, mp 122-124 dec.,”'; 282 µ (e 13,500), broad singlet at …
Number of citations: 139 pubs.acs.org

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